molecular formula C17H11ClN4 B12906353 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 667909-99-1

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12906353
CAS No.: 667909-99-1
M. Wt: 306.7 g/mol
InChI Key: DEXNLULDWPAOHX-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a phenyl group at the 1-position and a 4-chlorophenyl group at the 3-position. This scaffold is structurally analogous to purines, enabling interactions with biological targets such as kinases and receptors. Pyrazolo[3,4-d]pyrimidines are known for diverse pharmacological activities, including anticancer, antiviral, and kinase inhibition properties . The chlorine substituent at the 4-position of the phenyl ring enhances lipophilicity and binding affinity, making this compound a promising candidate for drug development .

Properties

CAS No.

667909-99-1

Molecular Formula

C17H11ClN4

Molecular Weight

306.7 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C17H11ClN4/c18-13-8-6-12(7-9-13)16-15-10-19-11-20-17(15)22(21-16)14-4-2-1-3-5-14/h1-11H

InChI Key

DEXNLULDWPAOHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC=C3C(=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of ethyl cyanoacetate and ammonium acetate, followed by cyclization to form the pyrazolopyrimidine core . Another method includes the use of ultrasonic-assisted synthesis, which enhances the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyrimidines, which can have different biological activities .

Scientific Research Applications

Medicinal Chemistry

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

  • Kinase Inhibition : This compound has shown promise as a kinase inhibitor, which plays a critical role in regulating cellular processes such as proliferation and differentiation. Kinases are key targets in cancer therapy as they are involved in signaling pathways that promote tumor growth and survival .

Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. The ability of this compound to inhibit specific kinases can lead to apoptosis (programmed cell death) in cancer cells, making it a candidate for further development in oncology .

Neuroprotective Effects

Some studies have suggested that pyrazolo[3,4-d]pyrimidines may possess neuroprotective properties. This could be beneficial in treating neurodegenerative diseases by mitigating oxidative stress and inflammation in neural tissues .

Case Study 1: Kinase Inhibition and Cancer Treatment

A study published in RSC Advances explored the structure-activity relationship of various pyrazolo[3,4-d]pyrimidines, including this compound. The findings indicated that modifications to the compound significantly enhanced its inhibitory activity against specific kinases implicated in cancer progression. The study concluded that further optimization could lead to more potent anticancer agents based on this scaffold .

Case Study 2: Neuroprotective Mechanisms

Research conducted by a team investigating neuroprotective agents highlighted the potential of pyrazolo[3,4-d]pyrimidines to reduce neuronal damage caused by oxidative stress. In vitro assays demonstrated that treatment with this compound resulted in decreased cell death and improved survival rates of neuronal cells exposed to harmful conditions. This suggests a promising avenue for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific enzymes, such as tyrosine kinases. It binds to the active site of the enzyme, preventing substrate binding and subsequent phosphorylation events. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name Substituents Key Structural Features
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 1-phenyl, 3-(4-chlorophenyl) Chlorine enhances lipophilicity and target binding
4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (Compound 6, ) 1-(4-fluorophenyl), 3-methyl, 4-chloro Fluorine improves metabolic stability; methyl increases steric bulk
4-Amino-3-(4-chlorophenyl)-1-(t-butyl)-1H-pyrazolo[3,4-d]pyrimidine (PP2, ) 1-(t-butyl), 4-amino, 3-(4-chlorophenyl) t-butyl enhances kinase inhibition (Src family kinases)
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () Hybrid thieno[3,2-d]pyrimidine-pyrrolo[3,4-d]pyrimidine Thieno moiety extends π-π stacking interactions
3-(Methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine () 3-(methylthio), 1-phenyl Methylthio group improves cytotoxicity against MCF7 cells

Key Observations :

  • Chlorine vs.
  • Amino vs. Chloro at Position 4: PP2’s 4-amino group facilitates ATP-competitive kinase inhibition, whereas 4-chloro derivatives (e.g., ) are intermediates for further functionalization .
  • Hybrid Systems: The thieno-pyrimidine hybrid () exhibits enhanced biological activity due to dual heterocyclic pharmacophores .

Key Observations :

  • POCl₃ as Chlorinating Agent : Widely used for 4-chloro derivatives ().
  • Vilsmeier–Haack Reagent : Critical for formylation and cyclization in hybrid systems ().

Key Observations :

  • Anticancer Activity : Methylthio-substituted derivatives () show moderate activity against MCF7 cells, comparable to doxorubicin.
  • Kinase Inhibition : PP2’s t-butyl group is critical for selective Src kinase inhibition, whereas PP3 (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) lacks this activity, confirming substituent-dependent efficacy .

Biological Activity

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a compound within the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and its antimicrobial properties, supported by recent research findings and data.

Chemical Structure and Synthesis

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its structural similarity to purines and has been utilized in the design of various inhibitors targeting protein kinases. The synthesis typically involves cyclization reactions of appropriate precursors under various conditions, yielding derivatives that can be further evaluated for biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Inhibitory Effects : A study reported that derivatives of pyrazolo[3,4-d]pyrimidine exhibited significant inhibitory effects on epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM. Among these, specific derivatives showed potent activity against cancer cell lines such as MCF-7, demonstrating the ability to induce apoptosis and inhibit cell migration .
  • Mechanism of Action : Molecular docking studies indicated that these compounds bind effectively to target proteins, disrupting their function and leading to reduced tumor growth. For example, compound 12b was noted for its strong anti-proliferative action with IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells, along with significant activity against mutant EGFR variants .

Antimicrobial Activity

In addition to anticancer properties, this compound derivatives have shown promising antimicrobial activity:

  • In Vitro Studies : Various synthesized compounds were evaluated for their antimicrobial efficacy against bacteria and fungi using agar well diffusion methods. Some derivatives demonstrated significant antibacterial activity against strains like E. coli and S. aureus, suggesting their potential as therapeutic agents in treating infections .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeCompoundTargetIC50 (µM)Observations
AnticancerCompound 12bA5498.21Induces apoptosis; inhibits cell migration
AnticancerCompound 12bHCT-11619.56Significant anti-proliferative activity
AnticancerCompound 5iEGFR/VGFR20.3 / 7.60Dual inhibitor; effective in MCF-7 model
AntimicrobialVariousE. coli, S. aureusN/ASignificant antimicrobial activity observed

Case Studies

  • EGFR Inhibition Study : Research conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives revealed that certain compounds effectively inhibited EGFR with nanomolar potency. This study utilized both in vitro assays and molecular docking techniques to elucidate binding affinities and mechanisms of action .
  • Antimicrobial Efficacy Assessment : Another study focused on synthesizing novel derivatives and evaluating their antimicrobial properties against common pathogens. The results indicated that specific substitutions on the pyrazolo[3,4-d]pyrimidine scaffold significantly enhanced antibacterial effects, showcasing the structure-activity relationship crucial for drug development .

Q & A

Q. What are the standard synthetic routes for 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Substitution with alkyl/aryl halides : Reacting intermediates (e.g., pyrazolo[3,4-d]pyrimidin-4-amine derivatives) with 4-chlorophenyl groups under dry acetonitrile or dichloromethane, followed by reflux and recrystallization (yields ~70-77%) .
  • Condensation with benzoyl chlorides : Using substituted benzoyl chlorides in dry benzene or DMF to introduce aromatic esters, followed by purification via recrystallization . Key steps include IR and ¹H NMR characterization to confirm functional groups (e.g., NH stretches at ~3300 cm⁻¹ in IR) and structural integrity .

Q. How is the compound characterized post-synthesis?

  • Spectroscopic methods :
  • IR spectroscopy : Identifies NH, C=O, and aromatic C-H stretches. For example, NH stretches appear at 3300-3400 cm⁻¹ in pyrazolo-pyrimidine derivatives .
  • ¹H NMR : Resolves aromatic protons (δ 7.2-8.5 ppm) and substituent-specific signals (e.g., methyl groups at δ 2.5 ppm) .
    • Elemental analysis : Validates molecular composition (e.g., C, H, N percentages within ±0.4% of theoretical values) .
    • Melting point determination : Used to assess purity (e.g., derivatives exhibit melting points between 199–205°C) .

Q. What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks due to potential dust formation .
  • Storage : Keep at -20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity in substitution reactions .
  • Catalysis : Palladium catalysts (e.g., Pd₂(dba)₃ with XPhos ligand) improve coupling efficiency in aryl-amine bond formation (yields up to 88%) .
  • Temperature control : Heating to 100–110°C for 12–16 hours ensures complete reaction while avoiding decomposition .
  • Purification : Gradient recrystallization (e.g., acetonitrile/ethanol mixtures) removes by-products, as seen in derivatives with >95% purity .

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved?

  • Solvent effects : Compare data in deuterated solvents (CDCl₃ vs. DMSO-d₆), as aromatic proton shifts vary with solvent polarity .
  • Tautomerism : Pyrazolo-pyrimidine derivatives may exhibit keto-enol tautomerism, altering NH and C=O peak positions. Use 2D NMR (e.g., HSQC) to confirm tautomeric forms .
  • Impurity analysis : HPLC (>95% purity threshold) identifies contaminants that distort spectral profiles .

Q. What methodologies are used to evaluate biological activity (e.g., anti-inflammatory potential)?

  • In vitro assays :
  • Cyclooxygenase (COX) inhibition : Measure IC₅₀ values using fluorescence-based kits .
  • Cytotoxicity screening : MTT assays on cell lines (e.g., RAW 264.7 macrophages) to assess safety margins .
    • Structure-activity relationship (SAR) : Modify substituents (e.g., 4-chlorophenyl vs. trifluoromethyl groups) and compare activity trends .
    • Molecular docking : Simulate binding interactions with target proteins (e.g., COX-2) using software like AutoDock Vina .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility?

  • Crystallinity differences : Polymorphic forms (e.g., amorphous vs. crystalline) alter melting points. Use X-ray diffraction (XRD) to identify crystal phases .
  • Solubility testing : Compare results in solvents like DMSO (high solubility) vs. water (low solubility) under standardized temperatures .

Q. Why do similar derivatives exhibit varying biological activity?

  • Substituent electronic effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance binding affinity to hydrophobic enzyme pockets .
  • Steric hindrance : Bulky substituents (e.g., triphenylmethyl) may reduce activity by obstructing target interactions .

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